Cas no 10139-01-2 (o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside)

o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
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- N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)tetrahydro-2H-pyran-3-yl)acetamide
- 2'-NITROPHENYL-2-ACETAMIDO-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE
- 2-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
- o-Nitrophenyl 2-Acet
- o-Nitrophenyl 2-Acetamido-2-deoxy-α-D-glucopyranoside
- O-NITROPHENYL 2-ACETAMIDO-2-DEOXY-Α-D-GLUCOPYRANOSIDE,WHITE SOLID
- O-NITROPHENYL-N-ACETYL-ALPHA-D -GLUCOSAMINIDE
- N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide
- o-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
- GLCNAC1-A-ONP
- GlcNAc1-α-ONP
- 2-nitrophenyl-n-acetyl-α-d-glucosaminide
- 2-NITROPHENYL-N-ACETYL-B-D-GLUCOSAMINIDE
- O-NITROPHENYL-N-ACETYL A-D-*GLUCOSAMINID E
- 2-NITROPHENYL-N-ACETYL-ALPHA-D-GLUCOSAMINIDE
- 2-Nitrophenyl2-acetamido-2-deoxy-a-D-glucopyranoside
- 2-nitrophenyl 2-acetamido-2-deoxy-α-d-glucopyranoside
- O-NITROPHENYL 2-ACETAMIDO-2-DEOXY-A-D-GLUCOPYRANOSIDE
- O-NITROPHENYL-N-ACETYL-ALPHA-D-GLUCOSAMINIDE
- 10139-01-2
- Q27162465
- 2-nitrophenyl N-acetyl-alpha-D-glucosaminide
- o-nitrophenyl N-acetyl-alpha-D-glucosaminide
- CHEBI:90327
- 2-Nitrophenyl-2-acetamido-2-deoxy-a-D-glucopyranoside
- SCHEMBL432182
- 2-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
- AKOS022179664
- AMY41699
- 2-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
- EINECS 233-391-3
- DTXSID20906116
- 2-Nitrophenyl 2-acetamido-2-deoxy-I+/--D-glucopyranoside
- NS00124548
- o-Nitrophenyl 2-Acetamido-2-deoxy- alpha -D-glucopyranoside
- GlcNAc1-?-ONP
- o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside
-
- Inchi: InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)
- InChI Key: PXMQUEGJJUADKD-UHFFFAOYSA-N
- SMILES: OC1C(O)C(CO)OC(OC2C=CC=CC=2[N+]([O-])=O)C1NC(=O)C
Computed Properties
- Exact Mass: 342.10600
- Monoisotopic Mass: 342.10631554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 154Ų
Experimental Properties
- Density: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 208-210 °C(lit.)
- Boiling Point: 477.77°C (rough estimate)
- Refractive Index: 1.5110 (estimate)
- Solubility: Slightly soluble (8.6 g/l) (25 º C),
- PSA: 154.07000
- LogP: -0.16860
o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside Security Information
- WGK Germany:3
- Safety Instruction: S24/25
- Safety Term:S24/25
o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | EN03206-100 mg |
2-Nitrophenyl 2-acetamido-2-deoxy-a-D-glucopyranoside |
10139-01-2 | 100MG |
$127.05 | 2023-01-05 | ||
TRC | N501500-100mg |
o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside |
10139-01-2 | 100mg |
$ 150.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222089-50mg |
o-Nitrophenyl 2-Acetamido-2-deoxy-α-D-glucopyranoside, |
10139-01-2 | 50mg |
¥1880.00 | 2023-09-05 | ||
TRC | N501500-500mg |
o-Nitrophenyl 2-Acetamido-2-deoxy-α-D-glucopyranoside |
10139-01-2 | 500mg |
$661.00 | 2023-05-17 | ||
TRC | N501500-250mg |
o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside |
10139-01-2 | 250mg |
$ 345.00 | 2023-09-06 | ||
TRC | N501500-1g |
o-Nitrophenyl 2-Acetamido-2-deoxy-α-D-glucopyranoside |
10139-01-2 | 1g |
$1137.00 | 2023-05-17 | ||
Biosynth | EN03206-500 mg |
2-Nitrophenyl 2-acetamido-2-deoxy-a-D-glucopyranoside |
10139-01-2 | 500MG |
$381.15 | 2023-01-05 | ||
Biosynth | EN03206-50 mg |
2-Nitrophenyl 2-acetamido-2-deoxy-a-D-glucopyranoside |
10139-01-2 | 50mg |
$76.23 | 2023-01-05 | ||
Chemenu | CM181878-1g |
N-((2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)tetrahydro-2H-pyran-3-yl)acetamide |
10139-01-2 | 95% | 1g |
$1403 | 2023-02-19 | |
Chemenu | CM181878-1g |
N-((2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)tetrahydro-2H-pyran-3-yl)acetamide |
10139-01-2 | 95% | 1g |
$1403 | 2021-06-15 |
o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
Additional information on o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside
Introduction to o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside (CAS No. 10139-01-2)
o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside, a compound with the chemical identifier CAS No. 10139-01-2, is a significant molecule in the field of glycoscience and pharmaceutical chemistry. This compound, characterized by its o-Nitrophenyl moiety and the presence of an acetamido group on a 2-deoxy-a-D-glucopyranoside backbone, has garnered attention for its structural and functional properties.
The structure of o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside makes it a valuable tool in synthetic chemistry and biochemical research. The o-Nitrophenyl group introduces a nitro substituent, which is known for its ability to participate in various chemical reactions, including condensation reactions with nucleophiles. This feature is particularly useful in the synthesis of glycosidic linkages and in the development of novel carbohydrate derivatives.
The presence of the acetamido group on the 2-deoxy-a-D-glucopyranoside ring enhances the compound's reactivity and stability, making it suitable for various applications in drug development and carbohydrate chemistry. The 2-deoxy configuration of the glucose unit reduces the number of hydroxyl groups compared to regular glucose, which can influence the compound's solubility and interactions with biological targets.
In recent years, o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside has been studied for its potential applications in medicinal chemistry. Its unique structural features make it a promising intermediate in the synthesis of glycosidase inhibitors, which are crucial in the treatment of various diseases, including bacterial infections and cancer. The nitro group can also be reduced to an amine, providing a versatile platform for further functionalization.
One of the most intriguing aspects of o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside is its role in carbohydrate-protein interactions. Carbohydrates play a vital role in numerous biological processes, including cell signaling, immune responses, and pathogen recognition. By studying this compound, researchers can gain insights into how carbohydrates interact with proteins and other biomolecules, which is essential for understanding disease mechanisms and developing targeted therapies.
The synthesis of o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group and the acetamido functionality necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as protecting group strategies and chemoenzymatic methods, are often employed to achieve optimal results.
The applications of o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside extend beyond academic research. In industrial settings, this compound is used as a building block for more complex molecules, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable asset in drug discovery pipelines, where rapid and efficient synthesis of novel compounds is essential.
In conclusion, o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside (CAS No. 10139-01-2) is a multifaceted compound with significant implications in glycoscience and pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for researchers exploring carbohydrate biology and drug development. As our understanding of carbohydrate-protein interactions continues to grow, compounds like o-Nitrophenyl 2-Acetamido-2-deoxy-a-D-glucopyranoside will undoubtedly play a crucial role in advancing medical science.
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